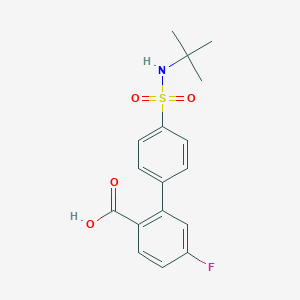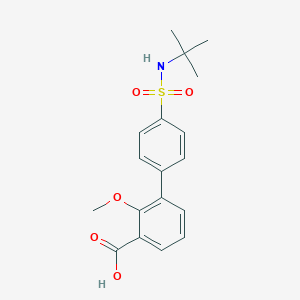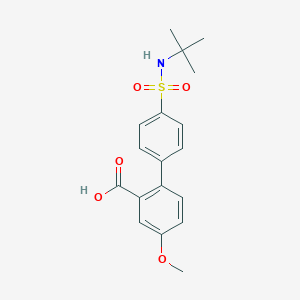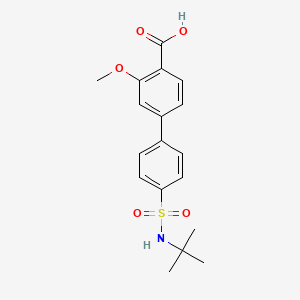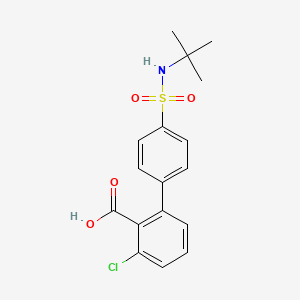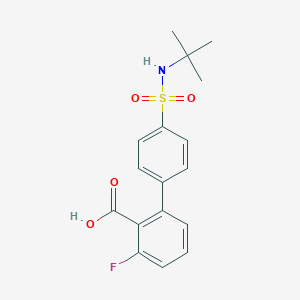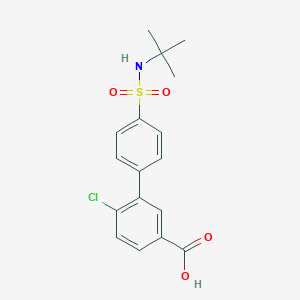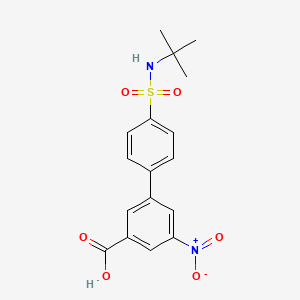
3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid (3-t-BuS-5-NBP) is an organic compound that falls under the category of nitrobenzoic acid derivatives and is widely used in scientific research. It is a highly reactive compound that is used to synthesize various other compounds and has a wide range of applications in research.
Aplicaciones Científicas De Investigación
3-t-BuS-5-NBP is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various other compounds, such as 4-t-Butylsulfamoylphenyl-5-nitrobenzoates, which are used as inhibitors of enzymes. It is also used as a starting material for the synthesis of other nitrobenzoic acid derivatives with potential therapeutic applications. Furthermore, 3-t-BuS-5-NBP has been used in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Mecanismo De Acción
The exact mechanism of action of 3-t-BuS-5-NBP is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-t-BuS-5-NBP are not fully understood, but it is believed to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It has also been shown to scavenge reactive oxygen species and prevent oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-t-BuS-5-NBP has several advantages for use in laboratory experiments. It is a highly reactive compound that can be easily synthesized in a two-step process. It is also relatively inexpensive and readily available. However, it has some limitations, such as its low solubility in water and its tendency to form insoluble salts with some metals.
Direcciones Futuras
There are several potential future directions for 3-t-BuS-5-NBP research. For example, further research could be conducted to determine its exact mechanism of action and its potential therapeutic applications. Additionally, research could be conducted on its potential use as a catalyst in organic reactions and its potential to form stable complexes with other compounds. Finally, research could be conducted to determine its potential toxicity and its potential to interact with other drugs or compounds.
Métodos De Síntesis
3-t-BuS-5-NBP can be synthesized in a two-step process. The first step involves the reaction of 4-t-Butylsulfamoylphenol with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields 3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzene, which is then oxidized with aqueous hydrogen peroxide to form 3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid.
Propiedades
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(9-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKBOZMLMIYFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




